N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-N'-(3-METHOXYPHENYL)ETHANEDIAMIDE
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Overview
Description
Preparation Methods
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as benzodioxole, piperazine, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can be compared with other similar compounds, such as:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole structure but differs in its amine group and overall molecular structure.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole moiety but has a different functional group and molecular arrangement.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-26-8-10-27(11-9-26)19(16-6-7-20-21(12-16)32-15-31-20)14-24-22(28)23(29)25-17-4-3-5-18(13-17)30-2/h3-7,12-13,19H,8-11,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIEOPNGYBGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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